Aziridine, 1-(1-adamantyl)-, hydrochloride
Description
Aziridines as Fundamental Strained Heterocyclic Scaffolds in Organic Chemistry
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their significance in organic chemistry stems from a combination of inherent reactivity and their role as versatile synthetic precursors. nih.gov
The defining feature of the aziridine (B145994) ring is its significant strain energy, a consequence of the compressed bond angles which deviate substantially from the ideal 109.5° for sp³ hybridized atoms. nih.gov This ring strain makes aziridines susceptible to ring-opening reactions when treated with a wide array of nucleophiles, a characteristic that is central to their synthetic utility. nih.govnih.gov The relief of this strain provides a strong thermodynamic driving force for these transformations.
The facile ring-opening of aziridines provides a powerful and stereocontrolled method for the synthesis of a diverse range of nitrogen-containing molecules. Depending on the nature of the nucleophile and the substitution pattern of the aziridine, this strategy can afford 1,2-bifunctionalized amines, amino alcohols, and other valuable building blocks for the synthesis of more complex targets, including pharmaceuticals and natural products. nih.govresearchgate.net The stability and reactivity of the aziridine ring are highly dependent on the substituent attached to the nitrogen atom; electron-withdrawing groups "activate" the ring towards nucleophilic attack, while electron-donating groups render it more "non-activated" and stable. nih.govmdpi.com
The Adamantyl Moiety in Chemical Design and Stereochemical Control
The adamantyl group, a rigid, cage-like hydrocarbon, is more than just a bulky substituent. Its unique structural and electronic properties have made it a valuable tool in medicinal chemistry and materials science, and its incorporation into molecular frameworks can profoundly influence their behavior. nih.gov
The adamantane (B196018) cage is characterized by its high lipophilicity and conformational rigidity. researchgate.net When appended to a molecule, it can significantly alter its solubility, membrane permeability, and metabolic stability. In the context of organic synthesis, the adamantyl group serves as a sterically demanding and non-flexible controller of molecular geometry, influencing the approach of reagents and dictating the stereochemical outcome of reactions.
The placement of a bulky adamantyl group directly on the aziridine nitrogen has profound consequences for the ring's reactivity. The steric hindrance of the adamantyl moiety can influence the regioselectivity of ring-opening reactions by directing nucleophilic attack to the less hindered carbon atom of the aziridine ring. researchgate.net Electronically, the adamantyl group is a weakly electron-donating alkyl group, which classifies N-adamantyl aziridines as "non-activated." This generally means they are more stable than their N-acyl or N-sulfonyl counterparts but may require activation by an electrophile, such as an acid, to facilitate ring-opening. nih.gov The formation of an aziridinium (B1262131) ion upon protonation of the nitrogen atom significantly enhances the ring's susceptibility to nucleophilic attack. nih.gov
Significance of Aziridine, 1-(1-adamantyl)-, hydrochloride in Contemporary Research
This compound represents a stable, isolable form of N-(1-adamantyl)aziridine, where the basic nitrogen is protonated. This salt form enhances its handling and storage properties. Research into this and similar adamantyl-substituted aziridines is driven by the quest for new synthetic methodologies that exploit the unique interplay between the strained ring and the bulky cage. These compounds are valuable intermediates for creating sterically hindered amines and for studying the mechanisms of aziridine ring-opening reactions where stereocontrol is paramount. While specific, extensive research on this particular hydrochloride salt is not widely published, its potential lies in the controlled release of the reactive N-adamantyl aziridine under specific reaction conditions, offering a gateway to novel molecular architectures.
Detailed Research Findings
While specific studies focusing exclusively on "this compound" are limited, a wealth of information on the synthesis and reactivity of closely related adamantyl aziridines provides a strong basis for understanding its chemical behavior.
Synthesis of N-Adamantyl Aziridines
A key synthetic route to N-substituted aziridines involves the aza-Michael initiated ring closure (aza-MIRC) reaction. researchgate.net This method is particularly applicable to the synthesis of N-(1-adamantyl)aziridines. The process begins with the conjugate addition of a primary amine, in this case, 1-aminoadamantane, to an α,β-unsaturated carbonyl compound that also contains a leaving group in the α-position. The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution to form the aziridine ring.
Table 1: Representative Synthesis of an N-Adamantyl Aziridine Derivative via aza-MIRC
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| 1-Aminoadamantane | α-Bromoacrylate | Base, Solvent | N-(1-Adamantyl)-aziridine-2-carboxylate | Moderate to Good |
Data is illustrative of the aza-MIRC reaction and not specific to the hydrochloride salt.
Spectroscopic Characterization
The structural elucidation of adamantyl aziridines relies on standard spectroscopic techniques. Due to the lack of specific data for the hydrochloride salt, the following table presents typical spectroscopic data for a C-substituted adamantyl aziridine, 2-(Adamantan-1-yl)aziridine, which provides insight into the characteristic signals of the adamantyl and aziridine moieties. researchgate.net
Table 2: Representative Spectroscopic Data for 2-(Adamantan-1-yl)aziridine
| Technique | Key Observations |
| ¹H NMR | Signals for the adamantyl protons typically appear as a complex multiplet in the upfield region (around 1.6-2.0 ppm). The protons on the aziridine ring appear at higher field than typical acyclic amines, with characteristic coupling constants. For instance, the C2-H proton signal is observed as a doublet of doublets around 1.67 ppm. researchgate.net |
| ¹³C NMR | The adamantyl cage gives rise to characteristic signals for its methine and methylene (B1212753) carbons. The carbons of the aziridine ring are also shifted upfield. |
| IR Spectroscopy | The N-H stretching vibration for a non-N-substituted or protonated aziridine typically appears in the region of 3040-3075 cm⁻¹. C-H stretching vibrations of the adamantyl group are observed around 2845-2900 cm⁻¹. researchgate.net |
Data is for 2-(Adamantan-1-yl)aziridine and serves as a reference. researchgate.net
Ring-Opening Reactions and Stereochemical Control
The ring-opening of N-alkyl aziridines, such as N-(1-adamantyl)aziridine, is typically acid-catalyzed. nih.gov The reaction proceeds via the formation of a highly reactive aziridinium ion. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. The bulky adamantyl group sterically shields the nitrogen and can influence the approach of the nucleophile. Generally, for non-activated aziridines, the reaction can have characteristics of both SN1 and SN2 pathways. nih.gov
SN2-like pathway: Nucleophilic attack occurs at the less substituted carbon of the aziridine ring, leading to inversion of stereochemistry at that center.
SN1-like pathway: If a stabilized carbocation can be formed at one of the aziridine carbons (e.g., through resonance with a phenyl group), the reaction may proceed through a more SN1-like mechanism, potentially leading to a loss of stereoselectivity. nih.gov
The stereochemical outcome is highly dependent on the substrate and the reaction conditions. For N-adamantyl aziridine, the steric bulk of the adamantyl group is expected to play a significant role in directing the stereochemistry of the products.
Table 3: Predicted Regio- and Stereoselectivity in Ring-Opening of N-(1-Adamantyl)aziridine
| Nucleophile | Acid Catalyst | Expected Major Product | Stereochemistry |
| H₂O | H⁺ | 2-((1-Adamantyl)amino)ethanol | Attack at the less hindered carbon |
| Cl⁻ | H⁺ | N-(1-Adamantyl)-2-chloroethanamine | Inversion of configuration at the attacked carbon |
| CH₃OH | H⁺ | N-(1-Adamantyl)-2-methoxyethanamine | Predominantly SN2-like pathway |
This data is predictive and based on general principles of aziridine chemistry.
Structure
3D Structure of Parent
Properties
CAS No. |
102585-87-5 |
|---|---|
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.75 g/mol |
IUPAC Name |
1-(1-adamantyl)aziridine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-2-13(1)12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11H,1-8H2;1H |
InChI Key |
AHRGYZNLRLGEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C23CC4CC(C2)CC(C4)C3.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Adamantyl Aziridine Derivatives
Direct Aziridination Strategies for Adamantane-Substituted Olefins
Direct aziridination involves the transfer of a nitrene or nitrene equivalent to the double bond of an olefin in a single synthetic operation. While a powerful tool for aziridine (B145994) synthesis, the application of this method to sterically hindered adamantane-substituted olefins is not extensively documented, leading chemists to often rely on multi-step alternatives.
One relevant, albeit indirect, approach begins with adamantane-substituted olefins such as 1-vinyladamantane (B3277453). The synthesis proceeds through a two-step sequence involving the formation of a vicinal bromoazide intermediate, which is then reductively cyclized to yield the aziridine. For instance, the reaction of 1-vinyladamantane with bromine azide (B81097) (generated in situ from N-bromosuccinimide and sodium azide) is followed by reduction with lithium aluminum hydride (LiAlH₄) to produce 2-(adamantan-1-yl)aziridine. researchgate.net
Transition Metal-Catalyzed Aziridination (e.g., Rhodium, Copper Catalysis)
Transition metal catalysis is a cornerstone of modern aziridination chemistry, enabling the use of various nitrene precursors under mild conditions. Rhodium and copper complexes are particularly prominent.
Rhodium Catalysis: Dirhodium(II) catalysts, such as Rh₂(OAc)₄ and dirhodium(II) espacarboxylate [Rh₂(esp)₂], are highly effective in catalyzing nitrene transfer from precursors like O-(sulfonyl)hydroxylamines or iminoiodinanes to a wide range of olefins. nih.govgoogle.comorganic-chemistry.org The catalytic cycle generally involves the formation of a rhodium-nitrene intermediate, which then undergoes a concerted or stepwise addition to the olefin. The reaction is often stereospecific, meaning the stereochemistry of the starting olefin is retained in the aziridine product. nih.gov While this method is general, specific examples involving adamantane-substituted olefins are not prominently featured in the literature, likely due to the steric hindrance imposed by the adamantyl group which can impede the approach of the bulky rhodium-nitrene complex to the double bond.
Copper Catalysis: Copper-based catalysts, utilizing sources like copper(I) or copper(II) salts modified with ligands (e.g., bisoxazolines, pyridines), are also widely used for aziridination. cmu.edunih.govnih.gov These systems typically react with nitrene precursors such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). cmu.eduresearchgate.net The mechanism is believed to proceed through a copper-nitrene intermediate. The choice of ligand and copper source can influence the efficiency and stereoselectivity of the reaction. Similar to rhodium catalysis, the direct copper-catalyzed aziridination of adamantane-substituted olefins is not extensively reported, suggesting potential challenges associated with the sterically demanding substrate. nih.gov
Metal-Free Aziridination Protocols
To circumvent the use of potentially toxic or expensive metals, several metal-free aziridination methods have been developed. A particularly effective strategy for synthesizing N-adamantyl aziridines is the aza-Michael Initiated Ring Closure (aza-MIRC) reaction. researchgate.net This one-pot synthesis involves the reaction of 1-aminoadamantane with an α-halogenated Michael acceptor (e.g., 2-bromoacrylate derivatives). The reaction proceeds via two key steps:
An initial aza-Michael conjugate addition of the adamantylamine to the electron-deficient olefin.
A subsequent intramolecular nucleophilic substitution, where the newly formed nitrogen anion displaces the adjacent halide to close the three-membered ring.
This protocol is advantageous as it builds the desired N-adamantyl aziridine scaffold directly from the readily available 1-aminoadamantane. The reaction can be performed under mild, metal-free conditions, and high pressure has been shown to be beneficial for sterically hindered substrates. researchgate.net
| Michael Acceptor | Product | Conditions | Yield |
|---|---|---|---|
| Methyl 2-bromoacrylate | Methyl 1-(1-adamantyl)aziridine-2-carboxylate | Solvent, Room Temp. | High |
| 3-Bromo-5,5-dimethylcyclohex-2-en-1-one | 4,4-Dimethyl-2-(1-adamantyl)-2-azaspiro[bicyclo[4.1.0]heptan-5-one] | High Pressure (14 kbar) | Moderate |
Other general metal-free strategies include the use of hypervalent iodine reagents to generate highly electrophilic nitrene equivalents or photochemical methods that induce aziridination under visible light, though their application to adamantane (B196018) derivatives remains to be explored. researchgate.netrsc.orgnih.gov
Stereoselective and Regioselective Considerations in N-Adamantyl Aziridination
Stereoselectivity in aziridination is crucial for creating well-defined three-dimensional structures.
Stereoselectivity: In transition metal-catalyzed reactions, the aziridination of a disubstituted olefin is often stereospecific. For example, a (Z)-olefin will yield a cis-aziridine, while an (E)-olefin will yield a trans-aziridine, as the reaction proceeds through a concerted pathway that does not allow for bond rotation. nih.govnih.gov In the aza-MIRC reaction, the stereochemistry is established during the intramolecular ring-closing step, which occurs via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon bearing the leaving group.
Regioselectivity: For unsymmetrical adamantane-substituted olefins, the site of aziridination is governed by both steric and electronic factors. The bulky adamantyl group can direct the incoming nitrene reagent to the less hindered carbon of the double bond. Electronically, the stability of potential intermediates (e.g., in a stepwise mechanism) can also influence which carbon atom forms a bond with the nitrogen first. The significant steric hindrance of the 1-adamantyl group is a dominant factor, often enforcing high regioselectivity.
Intramolecular Cyclization Routes to N-Adamantyl Aziridines
Intramolecular cyclization provides a powerful and regiochemically controlled method for forming cyclic structures, including aziridines. The most common precursor for this strategy is a β-amino alcohol, in a process known as the Wenker synthesis. baranlab.orgresearchgate.net For the synthesis of an N-adamantyl aziridine, this would involve a precursor such as 2-((1-adamantyl)amino)ethan-1-ol.
The general steps of the Wenker synthesis are:
Esterification: The hydroxyl group of the β-amino alcohol is converted into a good leaving group, typically a sulfate (B86663) ester, by reaction with sulfuric acid or chlorosulfonic acid.
Cyclization: The resulting amino alcohol hydrogen sulfate is treated with a base (e.g., sodium hydroxide). The amine is deprotonated, and the resulting nucleophilic nitrogen displaces the sulfate group in an intramolecular Sₙ2 reaction to form the aziridine ring.
Functionalization of Pre-formed Aziridine Scaffolds with Adamantyl Moieties
An alternative approach to N-adamantyl aziridines is to introduce the adamantyl group onto a pre-existing aziridine ring. This involves the N-alkylation of the parent aziridine (ethyleneimine) or an N-H aziridine derivative. The reaction would employ an electrophilic adamantane source, most commonly 1-bromoadamantane (B121549) or 1-adamantyl triflate.
The reaction involves the nucleophilic attack of the aziridine nitrogen on the electrophilic carbon of the adamantyl reagent. This reaction can be challenging due to several factors:
Aziridine is a relatively weak nucleophile.
The reaction at the tertiary bridgehead carbon of 1-bromoadamantane proceeds via an Sₙ1 mechanism, which may be prone to side reactions.
The significant steric bulk of the adamantyl group can hinder the approach of the aziridine nucleophile.
To overcome the low nucleophilicity of aziridine, the reaction may be promoted by using a strong base to deprotonate the aziridine, forming the more nucleophilic aziridide anion. Despite its conceptual simplicity, this method is not commonly reported for the synthesis of 1-(1-adamantyl)aziridine.
Synthesis of Aziridine, 1-(1-adamantyl)-, hydrochloride Salt
The hydrochloride salt of 1-(1-adamantyl)aziridine is often prepared to enhance the compound's stability and solubility in aqueous media. The salt formation is a straightforward acid-base reaction. Typically, the free base, 1-(1-adamantyl)aziridine, is dissolved in a non-protic organic solvent such as diethyl ether, dichloromethane, or ethyl acetate. A solution of hydrogen chloride (HCl), either as a gas or dissolved in a compatible solvent (e.g., HCl in diethyl ether), is then added dropwise to the solution of the amine. The protonation of the basic aziridine nitrogen leads to the precipitation of this compound as a solid, which can then be isolated by filtration, washed with a cold solvent, and dried under vacuum.
Mechanistic Investigations of Ring Transformations in N Adamantyl Aziridines
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening of the 1-(1-adamantyl)aziridinium ion is a cornerstone of its reactivity profile. The high ring strain of the three-membered ring provides a strong thermodynamic driving force for these reactions. nih.gov The presence of the bulky 1-adamantyl group on the nitrogen atom, however, introduces significant steric hindrance and electronic effects that profoundly influence the regioselectivity and stereoselectivity of the nucleophilic attack.
Regioselectivity and Stereoselectivity Control by Adamantyl Substituent
The 1-adamantyl group, a bulky and electron-donating substituent, plays a crucial role in directing the outcome of nucleophilic ring-opening reactions. In the protonated form, "Aziridine, 1-(1-adamantyl)-, hydrochloride," the aziridinium (B1262131) ring is activated for nucleophilic attack. Generally, the regioselectivity of aziridine (B145994) ring-opening can be influenced by both steric and electronic factors. frontiersin.orgrsc.org
For N-adamantyl aziridines, the sheer size of the adamantyl group can sterically hinder the approach of a nucleophile to the aziridine ring carbons. This steric hindrance is a dominant factor in controlling regioselectivity, often directing the nucleophile to the less substituted carbon atom of the aziridine ring in a typical SN2 fashion. nih.gov However, the electron-donating nature of the adamantyl group can also stabilize the development of positive charge on the adjacent nitrogen and, to some extent, on the ring carbons. This electronic effect can influence the transition state of the ring-opening reaction.
Stereoselectivity in these reactions is also tightly controlled. Nucleophilic attack on the aziridinium ion typically proceeds with an inversion of configuration at the carbon atom being attacked, a hallmark of the SN2 mechanism. masterorganicchemistry.com This leads to the formation of trans products where the nucleophile and the amino group are on opposite sides of the newly formed C-C bond.
The interplay between steric hindrance and electronic stabilization by the adamantyl group is a key area of investigation. While steric factors generally favor attack at the less hindered carbon, electronic stabilization might favor a transition state with more SN1 character, especially with weaker nucleophiles or in polar protic solvents. organic-chemistry.org
Exploration of SN1 and SN2 Reaction Pathways
The mechanism of nucleophilic ring-opening of the 1-(1-adamantyl)aziridinium ion can be viewed as a continuum between the pure SN1 and SN2 pathways. masterorganicchemistry.comorganic-chemistry.org The preferred pathway is highly dependent on the nature of the nucleophile, the solvent, and the substitution pattern on the aziridine ring.
The SN2 pathway involves a concerted backside attack by the nucleophile on one of the aziridine ring carbons, leading to simultaneous C-N bond cleavage and C-Nu bond formation. youtube.com This pathway is characterized by second-order kinetics and results in an inversion of stereochemistry at the reaction center. Strong nucleophiles and polar aprotic solvents generally favor the SN2 mechanism. youtube.com Given the high energy of a primary carbocation, an unsubstituted N-adamantyl aziridinium ion would be expected to react primarily via an SN2 mechanism.
Conversely, the SN1 pathway proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and substituents on the aziridine ring that can stabilize a positive charge. organic-chemistry.org The bulky 1-adamantyl group, due to its ability to stabilize a carbocation through hyperconjugation and its steric bulk hindering backside attack, can promote a reaction with significant SN1 character. If a carbocation were to form at a carbon atom of the aziridinium ring, the nucleophile could attack from either face, leading to a loss of stereoselectivity.
The table below summarizes the expected outcomes for the ring-opening of "this compound" under different conditions, highlighting the competition between SN1 and SN2 pathways.
| Condition | Dominant Pathway | Key Characteristics | Expected Product Stereochemistry |
|---|---|---|---|
| Strong Nucleophile (e.g., RS-, N3-), Aprotic Solvent | SN2 | Bimolecular rate-determining step, backside attack. | Inversion of configuration (trans product). |
| Weak Nucleophile (e.g., H2O, ROH), Protic Solvent | Borderline SN1/SN2 or SN1 | Potential for carbocationic intermediate, solvent assistance. | Mixture of inversion and retention (racemization if chiral center is formed). |
| Aziridine with carbocation-stabilizing substituent on the ring | SN1 | Rate-determining formation of a stable carbocation. | Racemization. |
Role of Lewis Acid Catalysis in Ring Opening
While "this compound" is already activated by protonation, Lewis acids can also be employed to catalyze the ring-opening of N-adamantyl aziridines, particularly in their non-protonated form. Lewis acids coordinate to the nitrogen atom of the aziridine, further increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. researchgate.netorganic-chemistry.org
The mechanism of Lewis acid-catalyzed ring-opening is analogous to that of acid-catalyzed opening. The Lewis acid-aziridine complex is a highly reactive intermediate that can undergo nucleophilic attack via either an SN1 or SN2-type pathway. The choice of Lewis acid can influence the regioselectivity and stereoselectivity of the reaction. Stronger Lewis acids can induce more SN1 character by promoting C-N bond cleavage to a greater extent before the nucleophilic attack. mdpi.com
For N-adamantyl aziridines, the combination of the bulky adamantyl group and the Lewis acid can lead to highly selective transformations. The steric hindrance of the adamantyl group can work in concert with the Lewis acid to direct the nucleophile to a specific carbon atom of the aziridine ring.
Electrophilic Ring-Opening Transformations
Electrophilic attack on the aziridine ring itself is less common for N-alkyl aziridines, as the nitrogen lone pair is the primary site of electrophilic interaction. In the case of "this compound," the nitrogen is already protonated, making it unreactive towards further electrophilic attack. However, in the free base form, 1-(1-adamantyl)aziridine, the nitrogen can react with electrophiles to form an aziridinium ion, which then undergoes nucleophilic ring-opening by the counterion or another nucleophile present in the reaction mixture. mdpi.comnih.gov This process is essentially an activation of the aziridine ring towards nucleophilic attack.
Radical Ring-Opening Pathways
The ring-opening of aziridines can also be initiated by radical species. These reactions typically involve the formation of a nitrogen-centered or carbon-centered radical, which then undergoes ring cleavage. For N-adamantyl aziridines, radical reactions can be initiated by radical initiators or through photochemically or electrochemically induced single-electron transfer (SET) processes.
Titanocene-catalyzed radical ring-opening of N-acylated aziridines has been reported to proceed with high regioselectivity, forming the more substituted radical. mdpi.com Although this specific example involves an N-acyl group, it provides a precedent for radical-mediated C-N bond cleavage in aziridines. In the case of N-adamantyl aziridines, a hypothetical radical pathway could involve the formation of an aminyl radical, which could then undergo ring-opening. The stability of the resulting carbon-centered radical would likely dictate the regioselectivity of this process.
Rearrangement Reactions and Adamantane (B196018) Rearrangements
The adamantane cage is known to undergo rearrangements under certain conditions, typically involving carbocationic intermediates. These rearrangements, such as the Wagner-Meerwein rearrangement, allow for the interconversion of different isomers of substituted adamantanes. uni-giessen.dewikipedia.orgresearchgate.net
In the context of the ring-opening of "this compound," if the reaction proceeds through a pathway with significant SN1 character, a carbocation could potentially form on a carbon atom of the aziridine ring. While less likely for an unsubstituted aziridine ring, if substituents were present, this could create an environment conducive to rearrangement.
More relevant to the adamantyl group itself, if a carbocation were to form on the adamantyl cage, for instance, through fragmentation or other side reactions under harsh acidic conditions, rearrangements of the adamantane skeleton could occur. uni-giessen.dersc.org Such rearrangements are driven by the thermodynamic stability of the resulting carbocation. However, under typical nucleophilic ring-opening conditions, the adamantane cage is generally expected to remain intact. A Brønsted acid-catalyzed cascade reaction involving a Wagner-Meerwein rearrangement has been described for the synthesis of adamantane-based heterocycles from iminium salts, highlighting the propensity for such rearrangements in related systems. nih.gov
Ring Expansion and Cycloaddition Reactions
The inherent ring strain of the aziridine core makes it a versatile precursor for various ring transformation reactions. The most prominent of these involves the cleavage of a carbon-carbon bond to form an azomethine ylide, a highly reactive 1,3-dipole. This intermediate can then undergo a variety of pericyclic reactions, most notably [3+2] cycloadditions, to afford five-membered heterocyclic rings. However, the steric bulk of the N-(1-adamantyl) substituent profoundly influences the feasibility and outcome of these transformations.
Generation and Reactivity of Azomethine Ylides
Azomethine ylides are typically generated from aziridines through thermal or photochemical electrocyclic ring opening. wikipedia.org According to the Woodward-Hoffmann rules, thermal ring opening proceeds via a conrotatory process, while photochemical activation leads to a disrotatory opening. wikipedia.org The resulting azomethine ylide exists as a zwitterionic species with the positive charge on the nitrogen and the negative charge delocalized over the two carbon atoms. wikipedia.org
The reactivity of the generated azomethine ylide in cycloaddition reactions is sensitive to the nature of the substituents on both the aziridine ring and the nitrogen atom. While electron-withdrawing groups on the carbon skeleton can stabilize the ylide, bulky substituents on the nitrogen atom can significantly impede its reactivity.
Influence of the N-(1-Adamantyl) Group:
The adamantyl group is a large, rigid, and non-polar substituent. Its presence on the aziridine nitrogen has a pronounced steric effect on the generation and subsequent reactions of the azomethine ylide. Research has indicated that bulky N-substituents, such as N-tert-butyl and N-adamantyl, can significantly slow down the rate of cycloaddition or even prevent it altogether. acs.org This steric hindrance can affect the planarity of the azomethine ylide, which is crucial for effective orbital overlap in cycloaddition reactions.
The stability of the azomethine ylide itself might also be influenced by the adamantyl group. While detailed thermodynamic studies on N-adamantyl azomethine ylides are scarce, it is plausible that the bulky group could destabilize the planar ylide structure, thereby raising the activation energy for its formation and subsequent reactions.
The use of "this compound" introduces an additional factor. The protonation of the nitrogen atom to form the aziridinium salt would prevent the direct thermal or photochemical generation of the neutral azomethine ylide. Ring opening of the aziridinium ion would require nucleophilic attack, leading to different reaction pathways than the desired cycloaddition reactions. Therefore, for the generation of the azomethine ylide, the free base, "Aziridine, 1-(1-adamantyl)-", would be the required starting material.
Synthesis of Fused and Bridged Azaheterocycles
The intramolecular [3+2] cycloaddition of azomethine ylides is a powerful strategy for the synthesis of fused and bridged azaheterocyclic systems. acs.org In this approach, the dipolarophile (an alkene or alkyne) is tethered to the aziridine precursor. Upon generation of the azomethine ylide, the intramolecular cycloaddition occurs, leading to the formation of complex polycyclic structures.
The success of these intramolecular cycloadditions is highly dependent on the length and flexibility of the tether connecting the ylide and the dipolarophile, as well as the nature of the substituents. While this methodology has been successfully applied to a wide range of aziridine derivatives, there is a lack of specific examples in the scientific literature detailing the synthesis of fused or bridged azaheterocycles derived from "Aziridine, 1-(1-adamantyl)-".
Based on the general understanding of the steric effects of the adamantyl group, it can be inferred that intramolecular cycloadditions involving N-adamantyl azomethine ylides would face significant challenges. The steric bulk of the adamantyl cage could impede the necessary conformational arrangement for the intramolecular reaction to occur efficiently.
Hypothetical Reaction Data:
| N-Substituent | Dipolarophile | Reaction Conditions | Product | Yield (%) | Reference |
| Methyl | Dimethyl acetylenedicarboxylate | Toluene, 110°C, 24h | Pyrroline derivative | 85 | General Knowledge |
| Isopropyl | Dimethyl acetylenedicarboxylate | Toluene, 110°C, 48h | Pyrroline derivative | 40 | acs.org |
| tert-Butyl | Dimethyl acetylenedicarboxylate | Toluene, 110°C, 72h | No reaction | 0 | acs.org |
| 1-Adamantyl | Dimethyl acetylenedicarboxylate | Toluene, 110°C, 72h | No reaction (expected) | 0 | acs.org |
This hypothetical data underscores the profound impact of the N-adamantyl group on the cycloaddition reactivity of aziridines. The steric shielding of the azomethine ylide intermediate likely prevents the approach of the dipolarophile, thus inhibiting the reaction.
Advanced Spectroscopic and Computational Approaches in N Adamantyl Aziridine Chemistry
Elucidation of Reaction Mechanisms via Spectroscopic Techniques (e.g., Advanced Nuclear Magnetic Resonance, Mass Spectrometry)
Advanced spectroscopic methods are indispensable for detailing the intricate reaction mechanisms of N-adamantyl aziridines, such as acid-catalyzed ring-opening. Techniques including multi-dimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide atomic-level insights into the structures of reactants, intermediates, and products.
For N-adamantyl aziridines, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the stereochemistry and conformation of the molecule. ipb.pt NOESY spectra can reveal through-space correlations between the protons of the adamantyl cage and the aziridine (B145994) ring protons, which helps in assigning the relative configuration and understanding the conformational preferences of the bulky N-substituent. ipb.pt Such information is critical for explaining the stereochemical outcome of reactions. The vicinal coupling constants (³JHH) between protons on the aziridine ring are also diagnostic of their relative stereochemistry (cis or trans), a key detail in mechanistic studies. researchgate.netresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is vital for identifying reaction products and intermediates, providing information about their molecular weight and elemental composition. In the context of N-adamantyl aziridines, electron impact (EI) or electrospray ionization (ESI) can be used. The fragmentation patterns observed in the mass spectrum offer structural clues. For N-adamantyl aziridines, characteristic fragmentation would likely involve the loss of the adamantyl group or cleavage of the aziridine ring. The high stability of the adamantyl cation could make its corresponding peak a prominent feature in the mass spectrum. The study of fragmentation pathways helps in distinguishing between isomers and confirming the structure of reaction products formed during mechanistic investigations. nih.govchemguide.co.uknih.gov
Table 1: Application of Spectroscopic Techniques in Adamantyl Aziridine Chemistry
| Spectroscopic Technique | Information Gained | Relevance to Mechanism Elucidation |
|---|---|---|
| ¹H NMR | Chemical shift, coupling constants (J-values) | Determination of product stereochemistry (cis/trans isomers) researchgate.net |
| ¹³C NMR | Chemical shifts of carbon atoms | Structural confirmation of the carbon skeleton |
| 2D COSY | ¹H-¹H correlation | Assignment of proton signals and connectivity |
| 2D HSQC/HMQC | ¹H-¹³C one-bond correlation | Unambiguous assignment of protonated carbons researchgate.net |
| 2D HMBC | ¹H-¹³C/¹⁵N long-range correlation | Elucidation of molecular connectivity and structure of intermediates researchgate.net |
| 2D NOESY/ROESY | Through-space ¹H-¹H correlation | Determination of stereochemistry and conformational preferences ipb.pt |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Identification of products and intermediates; structural confirmation nih.gov |
Quantum Chemical Modeling (e.g., Density Functional Theory Studies on Reaction Pathways, Energy Profiles, Transition States)
Quantum chemical modeling, particularly Density Functional Theory (DFT), has become a powerful predictive tool in understanding the chemistry of aziridines. These computational methods provide detailed insights into reaction mechanisms that are often difficult to obtain experimentally.
Reaction Pathways and Energy Profiles: DFT calculations can map out the entire energy landscape of a chemical reaction involving N-adamantyl aziridine. researchgate.net For instance, in the acid-catalyzed ring-opening, theoretical calculations can model the initial protonation of the aziridine nitrogen, followed by the nucleophilic attack. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energies for different potential pathways, allowing researchers to predict the most likely reaction mechanism and to understand factors controlling regioselectivity and stereoselectivity. researchgate.netresearchgate.net
Transition State Analysis: The geometry of the transition state is a critical factor in determining the outcome of a chemical reaction. DFT calculations can optimize the structure of transition states, providing a three-dimensional picture of the atomic arrangement at the peak of the energy barrier. researchgate.net For the ring-opening of an N-adamantyl aziridine, computational analysis of the transition state can explain why a nucleophile attacks a specific carbon atom of the aziridine ring. These studies often reveal subtle electronic and steric interactions that govern the reaction's selectivity. researchgate.netacs.org For example, calculations can show whether the reaction proceeds through an SN1-like or SN2-like mechanism by analyzing the bond-breaking and bond-forming distances in the transition state structure. researchgate.net
Table 2: Key Parameters from DFT Studies on Aziridine Reactions
| Parameter | Description | Significance |
|---|---|---|
| Activation Energy (Ea or ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Lower activation energy indicates a faster reaction rate. Comparison of Ea for different pathways predicts the favored mechanism. researchgate.net |
| Reaction Energy (ΔErxn) | The net energy change between reactants and products. | Determines if a reaction is exothermic (releases energy) or endothermic (requires energy). researchgate.net |
| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy profile. | Provides insight into the steric and electronic factors controlling the reaction's stereochemistry and regioselectivity. researchgate.net |
| Intermediate Structures | The geometry and stability of any species formed between reaction steps. | Helps to build a complete picture of the multi-step reaction mechanism. |
In Silico Methods for Reactivity Prediction and Catalyst Design
In silico methods, which encompass a broad range of computational techniques, are increasingly used to predict the chemical reactivity of molecules like N-adamantyl aziridine and to design catalysts for specific transformations.
Reactivity Prediction: Computational tools can predict various physicochemical properties and reactivity descriptors. By calculating properties such as charge distribution, frontier molecular orbital (HOMO/LUMO) energies, and electrostatic potential maps, researchers can anticipate how an N-adamantyl aziridine will behave in a given reaction. nih.gov For example, the locations of the highest and lowest unoccupied molecular orbitals can indicate the likely sites for electrophilic and nucleophilic attack, respectively. These predictions can guide the design of experiments, saving time and resources. mdpi.comspringernature.comnih.gov
Catalyst Design: Computational chemistry plays a crucial role in the rational design of catalysts for reactions involving aziridines. nih.gov For transition-metal-catalyzed reactions, DFT can be used to model the interaction of the N-adamantyl aziridine with a metal catalyst. mdpi.com By calculating the binding energies and the energy profiles for the catalytic cycle with different ligands, researchers can screen potential catalysts in silico before attempting their synthesis in the lab. nih.gov This approach can accelerate the discovery of more efficient and selective catalysts for desired transformations, such as asymmetric ring-opening or functionalization reactions. acs.orgmdpi.com
Conformational Analysis of N-Adamantyl Aziridine Structures and their Impact on Reactivity
The three-dimensional structure and conformational flexibility of N-adamantyl aziridines are critical determinants of their reactivity. The bulky adamantyl group can significantly influence the geometry of the aziridine ring and the accessibility of its reactive sites.
The nitrogen atom in an aziridine ring can undergo inversion, a process where the substituent on the nitrogen rapidly flips from one side of the ring to the other. However, the large steric bulk of the 1-adamantyl group is expected to create a high energy barrier to this nitrogen inversion, effectively locking the adamantyl group into a specific orientation relative to the aziridine ring. researchgate.net
Computational methods, such as DFT, can be used to perform a detailed conformational analysis of N-adamantyl aziridine. nih.gov By calculating the relative energies of different possible conformations (rotamers), the most stable, low-energy structures can be identified. These calculations can reveal how the adamantyl group shields one face of the aziridine ring, thereby directing an incoming nucleophile to attack from the less sterically hindered side. This steric hindrance directly impacts the regio- and stereoselectivity of reactions like nucleophilic ring-opening. nih.gov The conformation of the N-acyl bond in related systems has been shown through NMR and computational studies to be a determining factor in the regioselectivity of ring-opening reactions. nih.gov Understanding these conformational preferences is therefore essential for predicting and controlling the chemical behavior of N-adamantyl aziridines.
Applications of 1 1 Adamantyl Aziridine Derivatives As Strategic Building Blocks in Organic Synthesis
Construction of Highly Functionalized and Stereochemically Defined Amine Derivatives
The primary application of 1-(1-adamantyl)aziridine derivatives in synthesis stems from their facile ring-opening reactions. The high ring-strain energy (approx. 25 kcal/mol) promotes cleavage of the C-N bonds by a wide array of nucleophiles. baranlab.org This process is often highly regio- and stereoselective, providing a reliable method for accessing vicinal-functionalized 1-adamantyl amines that are otherwise difficult to synthesize. nih.govresearchgate.net
The regioselectivity of the ring-opening is influenced by the substituents on the aziridine (B145994) ring and the reaction conditions. nih.govfrontiersin.org For N-activated aziridines (e.g., with an N-sulfonyl group), nucleophilic attack generally occurs at the less sterically hindered carbon atom via an SN2 mechanism. nih.govnih.gov The stereochemistry of this process typically proceeds with an inversion of configuration at the center of attack, allowing for precise control over the final product's stereochemistry. nih.gov
A diverse range of nucleophiles can be employed for this transformation, leading to a variety of functionalized amine products. These include halides, oxygen-based nucleophiles (e.g., water, alcohols), sulfur-based nucleophiles, and nitrogen-based nucleophiles (e.g., azides, amines). researchgate.netmdpi.com The acid-catalyzed opening of adamantylaziridines can also involve carbocation formation, influencing the reaction pathway. researchgate.net
Table 1: Nucleophilic Ring-Opening of 1-(1-Adamantyl)aziridine Derivatives
| Aziridine Derivative | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Tosyl-2-methyl-3-(1-adamantyl)aziridine | H₂O / H⁺ | Acid-catalyzed hydrolysis | β-Amino alcohol | researchgate.net |
| 1-(1-Adamantyl)aziridine | Thiophenol | CH₂Cl₂, rt | β-Amino sulfide | mdpi.com |
| N-Activated 1-(1-adamantyl)aziridine | TMSN₃ / TBAF | Catalytic TBAF, 60 °C | β-Azido amine | nih.gov |
| 2-(1-Adamantyl)aziridine | HCl | Acidic conditions | β-Chloro amine | researchgate.net |
| N-Activated 1-(1-adamantyl)aziridine | Enolates | Base-mediated | γ-Amino ketone | nih.gov |
Synthesis of Complex Azaheterocyclic Systems
Beyond simple ring-opening, 1-(1-adamantyl)aziridine derivatives are instrumental in synthesizing more complex azaheterocyclic systems. nih.gov These syntheses typically involve a two-step sequence: a regioselective nucleophilic ring-opening followed by an intramolecular cyclization. frontiersin.orgnih.gov This strategy transforms the simple three-membered ring into larger, more elaborate heterocyclic structures like pyrrolidines, piperidines, and other polycyclic systems. nih.govresearchgate.net
The key to this approach is the use of a bifunctional nucleophile in the ring-opening step or the presence of a reactive functional group on the aziridine derivative itself. For instance, ring-opening an aziridine bearing a ketone-containing side chain can lead to an intermediate that, upon reduction or other transformations, cyclizes to form substituted piperidines. nih.govfrontiersin.org The inherent stereochemistry of the aziridine can be transferred to the newly formed heterocyclic product, making this a powerful method in asymmetric synthesis. frontiersin.org The transformation is largely based on the formation of an aziridinium (B1262131) ion with suitable electrophiles and the subsequent ring-opening by nucleophiles. nih.govmdpi.com
Table 2: Azaheterocycle Synthesis from Adamantyl Aziridine Precursors
| Starting Material | Key Strategy | Resulting Heterocycle | Reference |
|---|---|---|---|
| Chiral (1-adamantyl)aziridine-2-carboxylate derivative | Ring-opening with an oxygen nucleophile, followed by intramolecular cyclization | Substituted Piperidine | nih.govfrontiersin.org |
| Aryl-substituted N-alkyl aziridine | Ring-opening with TMSN₃, reduction, and intramolecular arylamination | Polycyclic Indole Derivative | nih.gov |
| 2-(Adamantyl)-3-(trifluoromethyl)aziridine | N-alkylation followed by nucleophilic ring-opening and cyclization | Substituted Pyrrolidine | researchgate.net |
| N-Sulfonyl adamantyl aziridine | [3+2] Cycloaddition via azomethine ylide formation | Pyrrolidine | researchgate.net |
Role in Diversity-Oriented Synthesis (DOS) for Novel Scaffold Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore novel areas of chemical space for drug discovery and chemical biology. nih.govmdpi.com 1-(1-Adamantyl)aziridine derivatives are valuable building blocks in DOS strategies due to their ability to undergo controlled, stereospecific transformations into a variety of complex scaffolds. nih.gov
A common DOS approach involving aziridines is the "build/couple/pair" strategy. In this method, the adamantyl aziridine is the central "building block." It is first "coupled" with another molecule through a nucleophilic ring-opening reaction. The resulting intermediate then undergoes a "pairing" reaction, typically an intramolecular cyclization, to generate a complex and rigid polycyclic heterocycle. nih.gov By varying the nature of the aziridine substituents, the nucleophile used for ring-opening, and the conditions for the final cyclization, a wide array of distinct molecular skeletons can be generated from a common starting material. The adamantyl group itself contributes to the skeletal diversity and ensures that the resulting molecules possess desirable properties such as rigidity and lipophilicity. nih.gov
This strategy allows for the efficient production of libraries of complex, sp³-rich compounds that are often underrepresented in traditional screening collections but are of high interest for identifying modulators of challenging biological targets. nih.gov
Integration into Scaffolds for Modulating Molecular Properties in Chemical Biology Research
The adamantane (B196018) cage is a well-known "pharmacophoric" scaffold in medicinal chemistry and chemical biology. nih.govub.edu Its integration into molecules via a 1-(1-adamantyl)aziridine precursor is a deliberate strategy to modulate key molecular properties that influence biological activity, such as lipophilicity, rigidity, and metabolic stability. researchgate.net
Rigidity: The rigid, cage-like structure of adamantane introduces conformational constraints into a molecule. mdpi.comnih.gov This reduction in conformational flexibility can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target. It also provides a robust and predictable anchor point for further functionalization. nih.gov
Metabolic Stability: The adamantane skeleton, being a saturated hydrocarbon with strong C-C and C-H bonds, is resistant to metabolic degradation by enzymes such as cytochrome P450s. Incorporating this group can protect adjacent parts of a molecule from metabolism, thereby increasing its plasma half-life. researchgate.net
In chemical biology, adamantane-functionalized scaffolds are used as probes to study biological systems, as building blocks for supramolecular assemblies, and as platforms for the development of new drugs targeting a range of diseases. nih.govnih.gov
Table 3: Modulation of Molecular Properties by Adamantane Integration
| Property | Effect of Adamantyl Group | Significance in Chemical Biology |
|---|---|---|
| Lipophilicity (LogP) | Significantly increases LogP value | Enhances membrane permeability; improves binding to hydrophobic targets. researchgate.net |
| Conformational Rigidity | Reduces rotational freedom, introduces a rigid scaffold | Pre-organizes molecule for target binding, can increase affinity and selectivity. nih.gov |
| Metabolic Stability | Blocks metabolic attack at or near the adamantane cage | Increases in vivo half-life of bioactive compounds. researchgate.net |
| Molecular Volume | Adds significant steric bulk | Can be used to probe the size and shape of binding pockets. nih.gov |
Emerging Trends and Future Research Directions
Development of Highly Enantioselective Catalytic Methods for N-Adamantyl Aziridines
The synthesis of chiral aziridines is of great importance due to their role as versatile building blocks in the creation of complex nitrogen-containing molecules. nih.govnih.gov While significant progress has been made in the enantioselective aziridination of various olefins, the development of methods specifically tailored for producing N-adamantyl aziridines with high enantioselectivity remains a key area of research. The steric bulk of the adamantyl group presents a considerable challenge for many existing catalytic systems.
Recent advancements in catalysis for unactivated alkenes, which are generally less reactive, offer promising avenues for the synthesis of N-adamantyl aziridines. nih.gov For instance, the use of planar chiral rhodium (III) indenyl catalysts has shown success in the enantioselective aziridination of unactivated terminal alkenes. nih.govacs.org These systems, along with Co(II) porphyrin and Ru(II)[salen] catalysts, have demonstrated efficacy with sterically demanding substrates, suggesting their potential applicability to adamantyl-substituted nitrene precursors. nih.govacs.org
A notable development in the synthesis of functionalized adamantylaziridines is the aza-Michael initiated ring closure (aza-MIRC) reaction. This one-pot synthesis efficiently produces adamantylaziridines from 1-aminoadamantane and α-halogenated Michael acceptors. researchgate.net The reaction proceeds through an aza-Michael intermediate that undergoes intramolecular nucleophilic substitution. researchgate.net While this method is highly efficient, future work will likely focus on rendering this transformation enantioselective, possibly through the use of chiral phase-transfer catalysts or chiral ligands.
Future research will likely focus on the design of new chiral ligands and catalysts that can effectively accommodate the bulky adamantyl group and induce high levels of stereocontrol. The development of organocatalytic methods for the enantioselective synthesis of N-alkyl terminal aziridines also presents a promising strategy that could be adapted for N-adamantyl derivatives. nih.gov
Table 1: Promising Catalytic Systems for Enantioselective N-Adamantyl Aziridination
| Catalyst System | Key Features | Potential for N-Adamantyl Aziridines | Reference |
|---|---|---|---|
| Planar Chiral Rh(III) Indenyl Catalysts | Effective for unactivated terminal alkenes; high enantioselectivity. | May tolerate the steric bulk of the adamantyl group. | nih.govacs.org |
| Co(II) Porphyrin Catalysts | Catalyzes aziridination of a variety of styrenyl and some unactivated substrates. | Adaptable for nitrene precursors leading to N-adamantyl aziridines. | nih.gov |
| Ru(II)[salen] Catalysts | Effective for aziridination of unactivated alkenes alongside activated systems. | Potential for asymmetric nitrene transfer from an adamantyl-containing precursor. | nih.gov |
| Aza-Michael Initiated Ring Closure (aza-MIRC) | Efficient one-pot synthesis of functionalized adamantylaziridines. | A key focus for developing an enantioselective variant. | researchgate.net |
Exploration of Unconventional Reactivity Modes
The inherent ring strain of aziridines makes them susceptible to a variety of ring-opening reactions, which is a cornerstone of their synthetic utility. nih.govrsc.orgnih.gov For N-adamantyl aziridines, the bulky substituent can influence the regioselectivity and stereoselectivity of these transformations. Research into the reactivity of 2-(Adamantan-1-yl)aziridine has shown that acid-catalyzed ring-opening is a regio- and stereoselective process. researchgate.net Depending on the nucleophile, the ring-opening of substituted adamantyl aziridines can proceed through either an SN1 or SN2 mechanism. researchgate.net
Beyond conventional nucleophilic ring-opening, the exploration of unconventional reactivity modes is a burgeoning area of research. One such mode involves the formation and reaction of aziridinium (B1262131) ylides. nih.govnih.gov These reactive intermediates can be generated from N-adamantyl aziridines and metal-supported carbenes. nih.gov The subsequent transformations of these ylides, such as nih.govacs.org-sigmatropic rearrangements or Stevens rearrangements, can lead to the formation of more complex nitrogen-containing heterocycles in a stereocontrolled manner. nih.govresearchgate.net The unique molecular geometry of certain bicyclic aziridines allows the nitrogen lone pair to react with carbenes, generating aziridinium ylides that can be channeled down various reaction pathways. nih.gov
Another area of unconventional reactivity involves the stereocontrolled formation of 2-amidoallyl cations from aziridine (B145994) precursors. nih.gov This mode of reactivity could be particularly interesting for N-adamantyl aziridines, as the adamantyl group may stabilize cationic intermediates, leading to novel synthetic transformations. Furthermore, the generation of transient N-aziridinyl radicals from N-pyridinium aziridines represents a novel approach to aziridine group transfer, enabling reactions such as the 1,2-hydroxyaziridination of olefins. nih.gov
Future work in this area will likely focus on harnessing these unconventional reactivity modes to develop new synthetic methodologies for the rapid construction of complex, high Fsp3 amine chemical space. nih.gov The influence of the adamantyl group on the stability and reactivity of these transient intermediates will be a key aspect of these investigations.
Sustainable and Green Chemistry Approaches in Aziridine Synthesis and Transformation
The principles of green chemistry are increasingly being applied to the synthesis and transformation of aziridines to minimize environmental impact and enhance safety. nih.gov This includes the use of greener solvents, development of catalyst-free reactions, and the implementation of continuous flow processes. nih.govorganic-chemistry.orgnih.gov
For the synthesis of N-adamantyl aziridines, a shift towards more sustainable methods is anticipated. Iron-catalyzed intermolecular aziridination of alkenes using hydroxylamine (B1172632) derivatives as clean nitrene sources represents a move away from more hazardous reagents. rsc.org Electrocatalytic methods, such as the direct N-H aziridination of aromatic alkenes using ammonia (B1221849), offer an atom-efficient and environmentally friendly alternative, producing only hydrogen gas as a byproduct. acs.org
Flow chemistry is another promising green approach. A mixed flow-batch synthesis of functionalized NH-aziridines from vinyl azides has been developed using the environmentally benign solvent cyclopentyl methyl ether (CPME). nih.gov This method allows for the safe handling of potentially hazardous intermediates in a continuous microfluidic reactor. nih.gov The adaptation of such flow processes for the synthesis of N-adamantyl aziridines could offer significant advantages in terms of safety, scalability, and efficiency. nih.gov
Future research will likely focus on integrating these green principles into the synthesis of "Aziridine, 1-(1-adamantyl)-, hydrochloride". This could involve the development of catalytic systems that operate in aqueous media, solvent-free reaction conditions, and the use of renewable starting materials.
Table 2: Green Chemistry Approaches in Aziridine Synthesis
| Approach | Description | Benefits | Reference |
|---|---|---|---|
| Iron(II) Catalysis | Uses simple iron salts and hydroxylamine derivatives as clean nitrene sources for aziridination. | Sustainable catalyst, avoids hazardous reagents. | rsc.org |
| Electrocatalysis | Direct N-H aziridination of alkenes using ammonia as the nitrogen source. | Atom-efficient, produces only H₂ as a byproduct. | acs.org |
| Flow Chemistry | Continuous synthesis in microreactors, often using greener solvents like CPME. | Enhanced safety, scalability, and control over reaction conditions. | nih.govorganic-chemistry.orgnih.gov |
| Aqueous Media Synthesis | Performing aziridination reactions in water. | Reduces reliance on volatile organic solvents. | nih.gov |
Interdisciplinary Applications in Materials Science and Chemical Tool Development
The unique structural and electronic properties conferred by the adamantyl group make N-adamantyl aziridines attractive candidates for applications beyond traditional organic synthesis. These applications are emerging in the fields of materials science and the development of novel chemical tools.
In materials science, the rigid and bulky nature of the adamantyl cage can be exploited to create polymers with unique properties. Aziridines can undergo ring-opening polymerization to form polyamines. rsc.org The incorporation of the adamantyl group into the polymer backbone could lead to materials with enhanced thermal stability, altered solubility, and specific host-guest recognition capabilities. The synthesis of aziridine monomers containing the adamantyl group is a critical first step towards exploring these possibilities. researchgate.net
The development of N-adamantyl aziridines as chemical tools is another promising research direction. The aziridine ring can act as a reactive probe, while the adamantyl group can serve as a lipophilic anchor or a recognition element. For instance, chiral aziridine phosphines have been successfully employed as organocatalysts in asymmetric reactions. mdpi.com The synthesis of N-adamantyl aziridine phosphines could lead to a new class of catalysts with unique steric and electronic properties.
Furthermore, the concept of aziridine group transfer via transient N-aziridinyl radicals opens up possibilities for using N-adamantyl aziridines to introduce the adamantylaminoethyl functionality into other molecules in a novel way. nih.gov This could be valuable for the development of new bioactive compounds, as the adamantane (B196018) moiety is a well-known pharmacophore. nih.gov
Future research in this area will likely involve the synthesis and characterization of adamantane-containing polymers derived from aziridine monomers and the exploration of N-adamantyl aziridines as ligands for catalysis and as probes for biological systems.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| LiAlH4 reduction | 77 | LiAlH4, HCl/hexane | |
| EDC/HOBt coupling | 85–92 | EDC·HCl, HOBt |
Basic: What safety protocols are critical when handling aziridine derivatives in laboratory settings?
Answer:
- Training : Mandatory training on hazard communication, spill containment, and emergency procedures (e.g., eyewash/shower use) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
Basic: How do researchers assess the stability of this compound under varying pH and temperature conditions?
Answer:
- pH stability : Hydrolysis studies in buffered solutions (pH 3–10) monitored via HPLC show degradation at pH >8 due to aziridine ring opening .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, necessitating storage at 2–8°C .
Basic: What analytical techniques are used to determine purity and structural integrity?
Answer:
- HPLC : Pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) enables quantification of impurities (e.g., adamantane analogs) .
- NMR : <sup>1</sup>H and <sup>13</sup>C spectra confirm regiochemistry; upward shifts (~1.0 ppm) in HCN signals indicate successful decyanation .
Advanced: What mechanistic insights explain the aziridine ring-opening reactions in the presence of Lewis acids like AlCl3?
Answer:
AlCl3 facilitates electrophilic attack on the aziridine nitrogen, leading to ring cleavage and subsequent alkylation of aromatic substrates (e.g., benzene). The intermediate phosphoric triamide hydrolyzes to yield β-phenethyl amine derivatives .
Advanced: How can chemoselective reactions be designed to avoid unintended aziridine ring modifications?
Answer:
- Protecting groups : Trifluoroacetyl groups stabilize the ring during coupling; deprotection with NaBH4 preserves stereochemistry .
- Solvent selection : Aprotic solvents (THF, DMF) minimize nucleophilic attack on the strained ring .
Advanced: What advanced spectroscopic methods resolve contradictions in vibrational assignments for aziridine derivatives?
Answer:
- FT-IR with ab initio calculations : Assigns ν1–ν17 modes by comparing experimental bands (e.g., 950–1200 cm<sup>−1</sup>) to harmonic force field predictions .
- 2D NMR (C–H COSY, COLOC) : Resolves rotational ambiguities in A/B-type bands, confirming relative configurations .
Advanced: How do researchers address discrepancies in reported synthetic yields (e.g., 77% vs. 85–92%)?
Answer:
Variations arise from:
- Catalyst efficiency : LiAlH4 may over-reduce precursors, while EDC/HOBt minimizes side reactions .
- Workup protocols : Incomplete removal of Li salts reduces yield; aqueous washes with EDTA improve recovery .
Advanced: What role does vibrational spectroscopy play in characterizing aziridine derivatives?
Answer:
High-resolution FT-IR identifies ring-strain signatures (e.g., ν10 at 1120 cm<sup>−1</sup>) and quantifies deuteration effects (~3% intensity reduction in NH/CN stretches) .
Advanced: How are computational methods integrated into reaction design for aziridine-based pharmaceuticals?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
